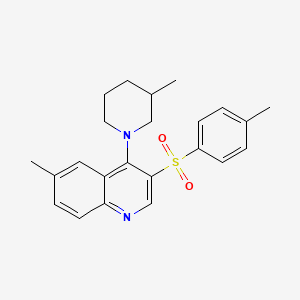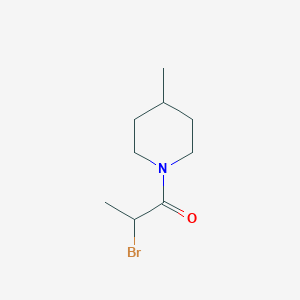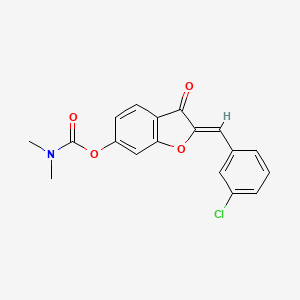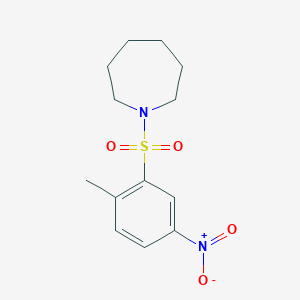
6,8-Dibromo-2-(4-phenoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(4-phenoxyphenyl)quinoline is a useful research compound. Its molecular formula is C21H13Br2NO and its molecular weight is 455.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
- Quinoline derivatives exhibit interesting structural and optical properties, making them useful for various applications. For instance, studies on 4H-pyrano [3, 2-c] quinoline derivatives have focused on their structural and optical characteristics, with findings showing their potential in thin-film applications due to their unique optical properties (Zeyada et al., 2016).
Synthesis and Chemical Analysis
- Research on the synthesis and structural analysis of quinoline-based derivatives, including 3-(4-phenoxyphenyl)quinoline, highlights their potential in biological and nonlinear optical (NLO) research. These studies contribute to the understanding of the chemical and electronic properties of quinoline derivatives (Khalid et al., 2019).
Photophysical Studies
- The photophysical properties of azole-quinoline-based fluorophores, which are related to 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline, have been studied. These compounds exhibit unique emission patterns and are useful in understanding the influence of solvent polarity on emission properties (Padalkar & Sekar, 2014).
Anticancer Activity
- Quinoline compounds, including derivatives of this compound, are explored for their anticancer activities. These compounds show effectiveness in inhibiting various cancer-related targets, making them promising candidates in cancer drug discovery (Solomon & Lee, 2011).
Corrosion Inhibition
- Quinoline derivatives are also investigated for their corrosion inhibition properties. Studies have shown that certain quinoline derivatives effectively inhibit corrosion, indicating their potential use in industrial applications (Singh et al., 2016).
Antiviral Research
- Quinoline derivatives have been computationally screened for their binding interactions with the main protease of SARS-CoV-2, suggesting their potential use in antiviral drug discovery (Patnin et al., 2022).
Propiedades
IUPAC Name |
6,8-dibromo-2-(4-phenoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFIAATKYFNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
